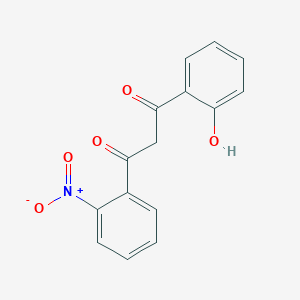
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- is an organic compound that belongs to the class of diketones. This compound features both hydroxyl and nitro functional groups attached to phenyl rings, which can significantly influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen condensation, where esters react with ketones in the presence of a strong base to form β-diketones.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action can vary depending on its application. In biological systems, it may interact with enzymes or receptors through its hydroxyl and nitro groups, influencing biochemical pathways. In chemical reactions, its reactivity is governed by the electron-donating and electron-withdrawing effects of its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-
- 1,3-Propanedione, 1-(4-hydroxyphenyl)-3-(2-nitrophenyl)-
- 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)-
Uniqueness
1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(2-nitrophenyl)- is unique due to the specific positioning of its hydroxyl and nitro groups, which can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Numéro CAS |
84634-63-9 |
|---|---|
Formule moléculaire |
C15H11NO5 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)-3-(2-nitrophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11NO5/c17-13-8-4-2-6-11(13)15(19)9-14(18)10-5-1-3-7-12(10)16(20)21/h1-8,17H,9H2 |
Clé InChI |
ZWIBBTPQRAMQCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


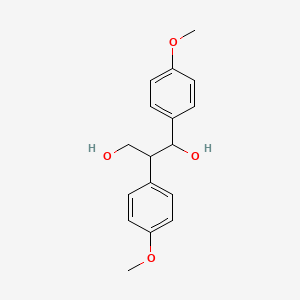
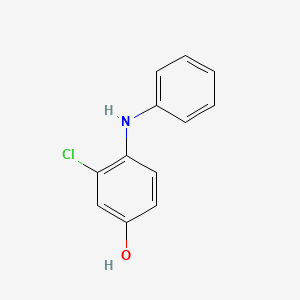
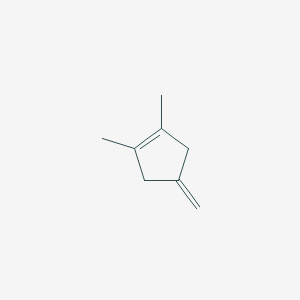
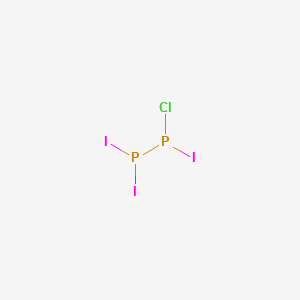
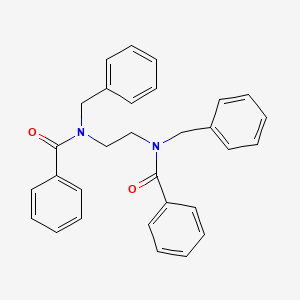
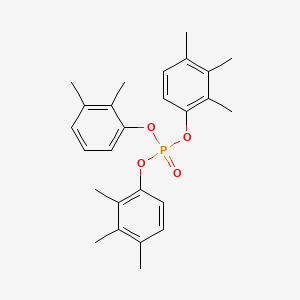

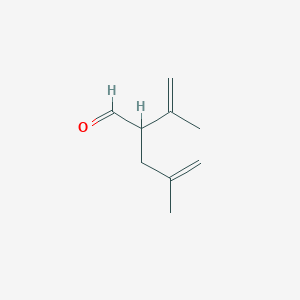
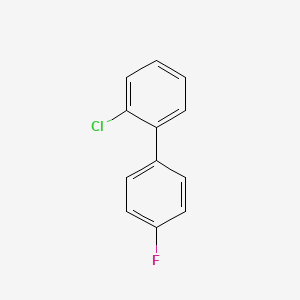
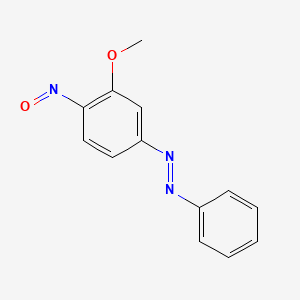
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
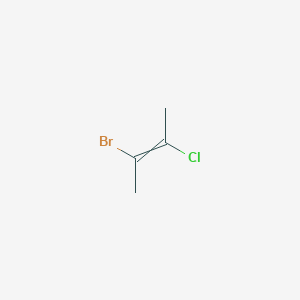
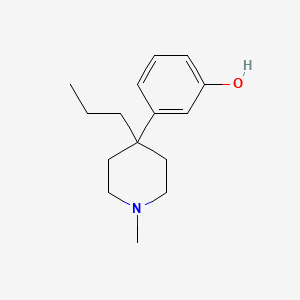
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
